molecular formula C4H7N3O2 B2600982 Methyl 3-azidopropanoate CAS No. 23605-39-2

Methyl 3-azidopropanoate

Cat. No.: B2600982
CAS No.: 23605-39-2
M. Wt: 129.119
InChI Key: UFCUSBLNCKWABU-UHFFFAOYSA-N
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Description

Methyl 3-azidopropanoate is an organic compound with the molecular formula C4H7N3O2 It is a derivative of propanoic acid, where the hydrogen atom on the third carbon is replaced by an azido group (-N3)

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-azidopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromopropanoate with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired azido compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help control reaction parameters and minimize the risks associated with handling azides, which are known for their potential explosiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-azidopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include primary or secondary amines, thiols, and phosphines. These reactions are typically carried out in polar solvents like DMF or DMSO.

    Cycloaddition Reactions:

    Reduction Reactions: Reducing agents such as LiAlH4 or hydrogen gas in the presence of a palladium catalyst are used under mild conditions.

Major Products Formed:

    Substitution Reactions: Formation of substituted propanoates with various functional groups.

    Cycloaddition Reactions: Formation of 1,2,3-triazoles.

    Reduction Reactions: Formation of methyl 3-aminopropanoate.

Scientific Research Applications

Methyl 3-azidopropanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and polymers.

    Biology: The compound is used in bioconjugation techniques, such as labeling biomolecules with fluorescent tags through click chemistry.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-azidopropanoate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in click chemistry for bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

    Methyl 2-azidopropanoate: Similar structure but with the azido group on the second carbon.

    Ethyl 3-azidopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-azidobutanoate: Similar structure but with an additional carbon in the backbone.

Uniqueness: Methyl 3-azidopropanoate is unique due to its specific placement of the azido group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly useful in certain synthetic applications, such as the formation of 1,2,3-triazoles through click chemistry.

Properties

IUPAC Name

methyl 3-azidopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-9-4(8)2-3-6-7-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCUSBLNCKWABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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